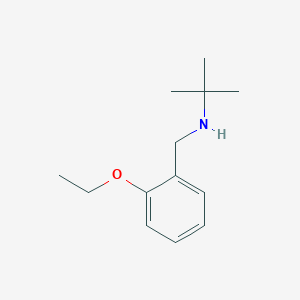![molecular formula C10H14N6 B249648 N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine](/img/structure/B249648.png)
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mécanisme D'action
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine exerts its effects by binding to specific proteins and enzymes in the body, thereby altering their activity. For example, this compound binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. Similarly, this compound binds to the RNA-binding domain of PKR, preventing the protein from binding to its target RNA molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific proteins and enzymes that it targets. In general, this compound has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and modulate immune function. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine as a research tool is its specificity for certain proteins and enzymes. This allows researchers to selectively target these molecules and study their function in greater detail. However, this compound also has limitations, including its potential toxicity and the fact that it may not be suitable for use in certain experimental systems.
Orientations Futures
There are several areas of future research that could be explored using N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine. For example, researchers could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, this compound could be used to study the role of specific proteins and enzymes in various cellular processes, providing insights into the underlying mechanisms of disease and potential targets for drug development.
Méthodes De Synthèse
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate and sodium nitrite. Other methods involve the reaction of 4-(dimethylamino)benzaldehyde with various azides, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been used extensively in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, this compound has been shown to inhibit the activity of protein kinase R (PKR), which is involved in the regulation of synaptic plasticity and memory formation. In cancer biology, this compound has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Propriétés
Formule moléculaire |
C10H14N6 |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H14N6/c1-16(2)9-5-3-8(4-6-9)7-11-10-12-14-15-13-10/h3-6H,7H2,1-2H3,(H2,11,12,13,14,15) |
Clé InChI |
VJBVETOENAACAZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B249565.png)
![N-tert-butyl-2-(2-methoxy-6-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249566.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B249567.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![1-{[2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-propanol](/img/structure/B249573.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)

![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
